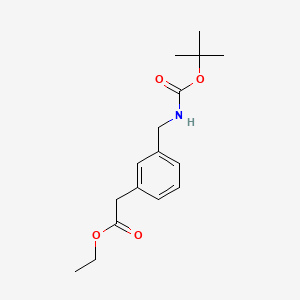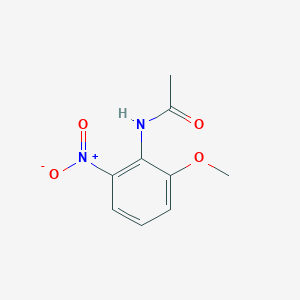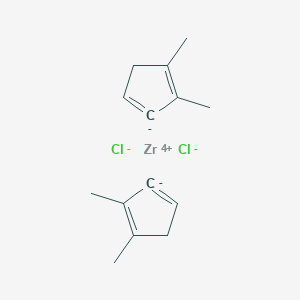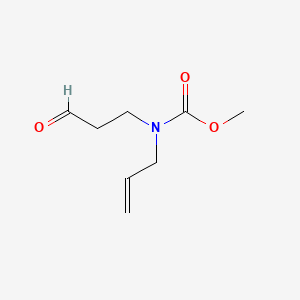
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a chemical compound with the molecular formula C16H23NO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phenyl ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Ester: The protected amine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using larger reaction vessels, automated systems for reagent addition, and purification techniques like crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration of the phenyl ring.
Major Products
Hydrolysis: Produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid.
Deprotection: Yields 2-(3-aminomethyl)phenyl)acetate.
Substitution: Depending on the reagent, products like brominated or nitrated derivatives of the original compound.
科学的研究の応用
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can be compared with similar compounds like:
Ethyl 2-(3-aminomethyl)phenyl)acetate: Lacks the Boc protecting group, making it more reactive.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 2-(4-(n-boc-aminomethyl)phenyl)acetate: The position of the aminomethyl group on the phenyl ring is different, which can influence its chemical properties and biological activity.
This compound is unique due to its specific substitution pattern and protecting group, which provide a balance of stability and reactivity suitable for various synthetic applications.
特性
IUPAC Name |
ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJDEHLIUAPCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/new.no-structure.jpg)









